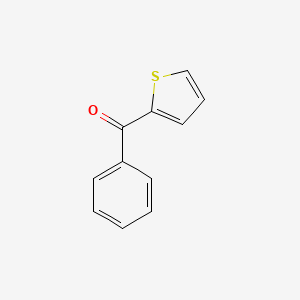

2-Benzoylthiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFUJJWTRPARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159191 | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-00-2 | |

| Record name | 2-Benzoylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors

Electrophilic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings, including thiophene (B33073). Thiophene is more reactive towards electrophiles than benzene (B151609) due to its π-excessive nature quinoline-thiophene.comchemicalbook.comwikiwand.com. Electrophilic substitution on thiophene typically occurs at the 2- and 5-positions chemicalbook.com.

Bromination of 5-Benzoylthiophene Precursors

One approach involves the bromination of 5-benzoylthiophene precursors. While direct electrophilic bromination of thiophene tends to occur at the 2- and 5-positions, regioselectivity can be influenced by existing substituents chemicalbook.com. To synthesize 2-benzoylthiophene via bromination, one would typically start with a thiophene derivative that already has a benzoyl group at the 5-position or introduce it strategically. Direct electrophilic bromination of 5-benzoylthiophene could lead to bromination at the 2-position . This reaction often employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) . Controlled low temperatures (0–5°C or -15°C to 10°C) are crucial to minimize side reactions like di-bromination and ring-opening .

Reported conditions for electrophilic bromination of thiophene derivatives highlight the importance of temperature control and catalyst selection for achieving desired regioselectivity and yield sunankalijaga.org. For example, a patent describes the bromination of thiophene at -15°C using a brominating agent prepared from pyridine, hydrobromic acid, and bromine, achieving a 93% yield of 2-bromothiophene (B119243) .

Key parameters for direct electrophilic bromination:

| Parameter | Range/Example Conditions |

| Temperature | 0–5°C or -15°C to 10°C |

| Catalyst | FeBr₃ or AlCl₃ (1–2 mol%) |

| Solvent | Dichloromethane (DCM) or chloroform (B151607) |

| Brominating Agent | Br₂ or NBS |

| Yield Range | 82–95% (for 2-bromothiophene synthesis) |

Regioselective Bromination via Directed Metalation Strategies

Directed metalation strategies offer enhanced regioselectivity compared to traditional electrophilic substitution nih.gov. This approach utilizes a directing metalation group (DMG) on the thiophene ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific position, usually ortho to the DMG nih.govcolab.ws.

Lithiation and Electrophilic Quenching

In the context of synthesizing this compound, a directed metalation strategy could involve a thiophene derivative with a directing group that facilitates lithiation at the position that will ultimately bear the benzoyl group. Alternatively, if starting from a benzoylthiophene isomer (e.g., 5-benzoylthiophene), a directing group could guide metalation to the 2-position, followed by electrophilic quenching with a brominating agent.

A benzoyl group can act as a directing group, facilitating lithiation at the 5-position of 5-benzoylthiophene when treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in a solvent like THF . The resulting lithiated species can then be quenched with an electrophile, such as bromine (Br₂), to introduce the bromine atom regioselectively at the 2-position, yielding 2-bromo-5-benzoylthiophene (B184545) . Purification via techniques like column chromatography can then isolate the desired product .

Example Protocol for Regioselective Bromination via Directed Metalation:

| Step | Reagents/Conditions | Outcome |

| Lithiation of 5-Benzoylthiophene | 5-Benzoylthiophene + LDA, -78°C, THF | Formation of lithiated intermediate at C-2 |

| Electrophilic Quenching | Addition of Br₂, -78°C | Introduction of bromine at C-2 |

| Purification | Column chromatography (hexane/ethyl acetate (B1210297), 4:1) | Isolation of 2-bromo-5-benzoylthiophene |

This method has been reported to yield 2-bromo-5-benzoylthiophene in 85–90% yield . Directed metalation has been widely applied in thiophene chemistry to achieve regioselective functionalization that is difficult to obtain through direct electrophilic substitution alone colab.wsmdpi.com.

Cross-Coupling Reaction Pathways

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and offer modular routes to substituted thiophenes, including this compound . These reactions typically involve a metal catalyst, a coupling partner with a leaving group (e.g., a halide), and another coupling partner with an organometallic species (e.g., an organoborane or organozinc reagent).

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoborane (or organoboronic acid/ester) and an organohalide (or pseudohalide) . To synthesize this compound using this method, one could couple a thiophene derivative with a leaving group at the 2-position (e.g., 2-bromothiophene) with a phenylboronic acid or a related organoboron reagent . Alternatively, a 2-thienylboronic acid could be coupled with benzoyl chloride or a related benzoyl halide.

A palladium-catalyzed cross-coupling between 2-bromothiophene and benzoyl boronic acids has been described as a modular route . While specific details for the synthesis of this compound via this exact coupling were not extensively detailed in the search results, the general principle involves a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂) chemicalbook.com, a base, and a solvent.

A related example involves the Stille cross-coupling reaction between an aryltributylstannane and an aroyl chloride catalyzed by palladium dichloride, which yielded a diaryl ketone chemicalbook.com. This suggests that a similar approach involving a stannylated thiophene and benzoyl chloride under palladium catalysis could potentially be used to synthesize this compound.

General components of a Palladium-Catalyzed Suzuki-Miyaura Coupling:

| Component | Examples |

| Organohalide/Pseudohalide | 2-Bromothiophene |

| Organoborane | Phenylboronic acid or related species fishersci.sefishersci.fialfa-chemistry.comontosight.ainih.gov |

| Catalyst | Pd(PPh₃)₄, PdCl₂ chemicalbook.com |

| Base | (Typically inorganic base like K₂CO₃, Cs₂CO₃) |

| Solvent | (e.g., Toluene, THF, DMF) |

Detailed research findings for specific Suzuki-Miyaura coupling protocols leading directly to this compound were not prominently featured, but the general methodology is well-established for the synthesis of aryl thiophenes rsc.org.

Nickel-Catalyzed Cross-Coupling Systems

Nickel-catalyzed cross-coupling reactions also provide routes to construct carbon-carbon bonds in the synthesis of substituted thiophenes . Nickel-mediated coupling of Grignard reagents with 5-benzoyl-2-bromothiophene has been mentioned as a method for introducing aryl groups . This suggests that a nickel-catalyzed coupling between a 2-thienyl Grignard reagent and benzoyl chloride could potentially yield this compound.

Organonickel chemistry plays a significant role in various cross-coupling transformations, offering alternatives or complementary approaches to palladium catalysis, sometimes with different reactivity or selectivity profiles.

While specific detailed protocols for the nickel-catalyzed synthesis of this compound were not extensively found, the general principle involves a nickel catalyst, a Grignard reagent (or other organometallic species), and an organic halide or equivalent.

General components of a Nickel-Catalyzed Cross-Coupling:

| Component | Examples |

| Organometallic | Grignard reagent (e.g., 2-thienyl Grignard) |

| Organic Halide | Benzoyl chloride uni.lufishersci.cafishersci.caepa.govepa.gov or equivalent |

| Catalyst | Nickel catalyst |

| (Ligand) | (Phosphine ligands, etc.) |

| (Solvent) | (e.g., THF, diethyl ether) |

Further research would be needed to detail specific nickel-catalyzed systems optimized for the synthesis of this compound.

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions offer efficient routes to complex molecules by combining multiple reactants in a single vessel.

Gewald Reaction for 2-Amino-3-benzoylthiophene Derivatives

The Gewald reaction, also known as the Gewald aminothiophene synthesis, is a prominent one-pot method for synthesizing poly-substituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of elemental sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org

For the synthesis of 2-amino-3-benzoylthiophene derivatives, aryl alkyl ketones can react with ethyl cyanoacetate (B8463686) and elemental sulfur under Gewald conditions, often utilizing a base like morpholinium acetate and excess morpholine, to afford the desired products in varying yields. researchgate.net 2-Amino-3-benzoylthiophenes are of particular interest due to their activity as allosteric enhancers at the A₁ adenosine (B11128) receptor. researchgate.netresearchgate.netmdpi.com Variations of the Gewald reaction have been explored, including using α-methylene carbonyl compounds with ethyl cyanoacetate or malononitrile (B47326) and elemental sulfur under ultrasonic aqueous conditions, leading to efficient synthesis of 2-aminothiophene derivatives. researchgate.net

Research findings indicate that using heterogeneous catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fibers, can offer advantages in the Gewald reaction, including simpler workup, easier catalyst recovery, and improved reusability compared to homogeneous catalysts. d-nb.info

Conversion to Thioketones

This compound, being a ketone, can be converted into the corresponding thioketone. This transformation typically involves thionation reactions, where the carbonyl oxygen is replaced by a sulfur atom. Reagents commonly employed for this conversion include Lawesson's reagent (2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). researchgate.netcolab.wscapes.gov.brnii.ac.jp Studies have shown that this compound can be effectively converted to its thioketone analog using the dimer of p-methoxyphenylthionophosphine sulfide, often resulting in high yields. researchgate.netcolab.wscapes.gov.brnii.ac.jp

Synthesis of Bichromophoric Systems

This compound has been incorporated into bichromophoric systems, which are molecules containing two light-absorbing units. These systems are explored for their photochemical properties and applications, such as photocatalysis. For instance, a pyrene-benzoylthiophene bichromophoric system has been developed and used as a catalyst for [2+2] photocycloaddition reactions between 1,3-cyclohexadiene (B119728) and styrenes. tum.deresearchgate.net In these systems, intramolecular fluorescence quenching between the two chromophores can lead to the formation of an exciplex, which then interacts with substrates to facilitate the photochemical reaction. tum.deresearchgate.net The combination of pyrene (B120774) and benzoylthiophene units is considered an approach to design photosensitizers with potentially increased intersystem crossing quantum yield and enhanced selectivity. researchgate.net

Industrial Scale Synthesis and Optimization

Industrial-scale synthesis of chemical compounds like this compound necessitates methods that prioritize scalability, cost-efficiency, and environmental considerations. Traditional methods, such as Friedel-Crafts acylation, can have drawbacks like the use of hazardous reagents (e.g., anhydrous AlCl₃) and difficulties in removing metal salt byproducts, which can complicate large-scale operations. google.com

Optimization of synthetic routes for industrial production often focuses on improving yields, reducing reaction times, simplifying workup procedures, and minimizing waste. This can involve exploring alternative catalysts, reaction conditions, and synthetic strategies.

Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in industrial chemical synthesis, offering advantages over traditional batch processes. These systems allow for precise control of reaction parameters such as temperature, residence time, and mixing, which can lead to improved reaction efficiency, higher yields, and enhanced safety. beilstein-journals.orgscispace.comdntb.gov.uaacs.org

For compounds related to this compound, continuous flow systems have been explored for optimization. For example, the synthesis of 2-bromo-5-benzoylthiophene, a building block derived from this compound precursors, can be achieved with high yield and throughput using a continuous flow system with in-line purification. Key parameters in such systems include residence time, temperature, and catalyst recovery. Large-scale production of related compounds has also been noted to potentially employ continuous flow chemistry to optimize yield and reduce waste. vulcanchem.com

Continuous flow processes can provide high yields, short residence times, and high throughput, making them suitable for the industrial production of various organic molecules, including those structurally related to this compound. acs.org

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Types

Electrophilic Reactivity and Substitution

Thiophene (B33073) is known to be significantly more reactive than benzene (B151609) towards electrophilic substitution, with the 2- and 5-positions being the most favored sites for attack due to higher electron density. chemicalbook.comuomus.edu.iq In 2-benzoylthiophene, the benzoyl group, being electron-withdrawing, can influence the reactivity and regioselectivity of electrophilic substitution on the thiophene ring. Studies on related compounds like 2-bromo-5-benzoylthiophene (B184545) indicate that the benzoyl group, along with other substituents like bromine, can lead to specific reaction checkpoints in electrophilic substitution reactions. quinoline-thiophene.com Common electrophilic substitution reactions for thiophene derivatives include nitration, sulfonation, and halogenation. chemicalbook.com Friedel-Crafts acylation can also occur, typically introducing the acyl group at the alpha position (2- or 5-). chemicalbook.com

Nucleophilic Reactivity and Substitution

While the thiophene ring itself is generally less prone to nucleophilic attack compared to electron-deficient aromatic systems like pyridine, the presence of the electron-withdrawing benzoyl group in this compound can enhance its reactivity towards nucleophiles, particularly at the carbonyl carbon. quinoline-thiophene.com Nucleophilic attack on the carbonyl group can lead to addition reactions. In some instances involving related heterocyclic systems like isothiazolium salts, nucleophilic attack has been observed at the sulfur atom, leading to the formation of 2-benzoylthiophenes. cdnsciencepub.com Additionally, in compounds like 2-bromo-5-benzoylthiophene, the bromine atom can be readily replaced by nucleophilic reagents under specific conditions, such as in an alkaline environment with hydroxyl ions. quinoline-thiophene.com

Radical Reactions and Pathways

This compound can participate in radical reactions. Research indicates that the excited triplet state of this compound can be involved in processes leading to the formation of radicals. nih.govrsc.org For example, studies involving the quenching of the excited triplet state of this compound by compounds like 3-methylindole (B30407) have shown the generation of neutral radicals through formal hydrogen-atom abstraction. nih.govrsc.org These radical species can then undergo further reactions, including dimerization and cross-coupling. nih.govrsc.org

Photochemical Reactivity

This compound exhibits significant photochemical reactivity, primarily involving its carbonyl group and excited states. Irradiation with light can lead to various transformations, including photoreduction and photocycloaddition. researchgate.netcdnsciencepub.comcdnsciencepub.com

Theoretical studies using quantum chemical methods have characterized the lower excited states of this compound, identifying six singlet and six triplet excited states. researchgate.nettandfonline.com The two lowest triplet states, identified as T1(π → π) and T2(n → π), are close in energy and are considered responsible for the photoreactivity. researchgate.nettandfonline.com The nature of the lowest triplet state can be influenced by substituents and solvent. cdnsciencepub.com

Photoreduction Mechanisms

Photoreduction of carbonyl compounds typically involves the transfer of a hydrogen atom or an electron followed by a proton. This compound undergoes photoreduction in the presence of suitable hydrogen donors.

Hydrogen Atom Abstraction

Hydrogen atom abstraction is a key mechanism in the photoreduction of carbonyl compounds. The excited triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical on the benzoylthiophene and a radical from the donor. nih.govrsc.orgresearchgate.netacs.orgacs.orgnih.gov

Studies on the photoreaction between this compound and hydrogen donors like phenol (B47542) or indole (B1671886) have provided detailed insights into the mechanism. researchgate.netacs.orgacs.orgnih.gov Time-resolved experiments have shown the generation of this compound ketyl radicals and phenoxy or indolyl radicals with high rate constants and quantum yields close to 1. researchgate.netacs.orgacs.orgnih.gov

The mechanism of hydrogen abstraction can vary depending on the donor. For instance, with phenol, the reaction is proposed to involve a hydrogen-bonded exciplex where concerted electron and proton transfer occurs. researchgate.netacs.orgacs.org In contrast, with indole, electron transfer appears to precede proton transfer within the exciplex. researchgate.netacs.orgacs.org

Despite the efficient initial radical generation, prolonged irradiation can result in low conversions of starting materials, suggesting that recombination within the radical pairs to regenerate the starting compounds is significant. researchgate.netacs.orgacs.orgnih.gov However, C-C cross-coupling products resulting from the combination of the generated radicals have also been isolated and characterized. researchgate.netacs.orgacs.orgnih.gov

Research using laser flash photolysis and DFT calculations has further explored the hydrogen abstraction process, including studies with 2-aminobenzimidazole (B67599), where the process is suggested to involve charge transfer followed by proton transfer. nih.gov The rate constants for quenching the triplet state of this compound by donors like 2-aminobenzimidazole are high, in the range of 10^9 - 10^10 M^-1 s^-1. nih.gov

Data from studies on the quenching of the excited triplet state of this compound by phenol and indole highlight the efficiency of radical generation.

| Donor | Quenching Rate Constant (M⁻¹s⁻¹) | Quantum Yield of Radical Generation |

| Phenol | High | ~1 |

| Indole | High | ~1 |

Note: Specific numerical values for rate constants were not consistently provided across sources for direct comparison in a table, but descriptions indicate high values.

The photochemical reactivity, particularly hydrogen abstraction, is influenced by the nature of the excited triplet state (n,π* or π,π*) and the orbital overlap between the carbonyl oxygen and the X-H bonds of the hydrogen donor. researchgate.netcdnsciencepub.com

Electron and Proton Transfer Processes

Electron and proton transfer processes are fundamental to the photoreactivity of this compound. Studies involving the photoreduction of this compound in the presence of donors like phenol or indole have elucidated key mechanistic details. Time-resolved experiments indicate that the triplet excited state of this compound can interact with these donors, leading to the generation of radicals. researchgate.net

With phenol, the mechanism appears to involve a hydrogen-bonded exciplex where a concerted electron and proton transfer occurs, resulting in the formation of a ketyl radical derived from this compound and a phenoxy radical. researchgate.netacs.org

In contrast, the reaction with indole suggests a stepwise mechanism where electron transfer from indole to the excited this compound precedes proton transfer. researchgate.netacs.org This difference in mechanism highlights the influence of the donor structure on the electron and proton transfer pathways. Theoretical studies using density functional theory (DFT) support these mechanistic distinctions. researchgate.netacs.org

Another example of electron and proton transfer involves the reaction of this compound with 2-aminobenzimidazole. Laser flash photolysis studies show quenching of the this compound triplet state by 2-aminobenzimidazole, leading to the formation of ketyl radicals and aminyl radicals. nih.govsci-hub.se The high quenching rate constants observed suggest that the process is not a simple hydrogen abstraction but rather involves charge transfer followed by proton transfer. nih.govsci-hub.se DFT calculations further support the formation of ground state molecular complexes where electron transfer occurs upon excitation, yielding radical ion pairs that subsequently undergo proton transfer to form neutral biradicals. nih.govsci-hub.se

Formation and Reactivity of Ketyl Radicals

Ketyl radicals are key intermediates formed during the photoreduction of this compound. These radicals are generated with high rate constants and quantum yields, approaching unity, in the presence of suitable hydrogen or electron donors like phenol or indole. researchgate.netacs.orgnih.gov

The reactivity of the ketyl radical can lead to the formation of C-C cross-coupling products, which have been isolated and characterized in preparative irradiation studies of this compound with phenol and indole. researchgate.netacs.orgnih.gov

Photocycloaddition Reactions

This compound undergoes photocycloaddition reactions, particularly [2+2] cycloaddition, involving either its carbonyl group or the thiophene ring's C=C bonds. researchgate.net

[2+2] Cycloaddition with Olefins

Photocycloaddition of this compound with olefins primarily occurs at the carbonyl group, following the Paternò-Büchi reaction pathway. cdnsciencepub.comcdnsciencepub.commdpi.com This reaction involves the interaction of the excited carbonyl compound with an alkene in its ground state. mdpi.com

Studies with isobutylene (B52900) have shown that this compound undergoes [2+2] photocycloaddition at the carbonyl group. cdnsciencepub.comcdnsciencepub.com This process leads to the formation of oxetane (B1205548) intermediates. cdnsciencepub.comcdnsciencepub.com

Photocycloaddition of this compound to methylmaleic anhydrides has also been reported, indicating the versatility of this reaction with different olefinic substrates. acs.orgsemanticscholar.org Bichromophoric systems containing both pyrene (B120774) and benzoylthiophene units have been shown to act as selective catalysts for [2+2] cycloaddition reactions between cyclohexadiene and styrenes, yielding cross-cycloadducts. acs.orgresearchgate.net

Oxetane Intermediates and Subsequent Transformations

The oxetanes formed from the [2+2] photocycloaddition of this compound with olefins, such as isobutylene, are often thermally unstable. cdnsciencepub.comcdnsciencepub.com These unstable oxetane intermediates can undergo subsequent transformations, primarily the elimination of formaldehyde (B43269), to yield olefins. cdnsciencepub.comcdnsciencepub.com

For instance, the photocycloaddition of this compound with isobutylene produces an oxetane that subsequently eliminates formaldehyde to form 1-aryl-1-thienyl-2-methylpropene derivatives. cdnsciencepub.comcdnsciencepub.com While the oxetane intermediates themselves can be difficult to isolate, their formation and subsequent decomposition products provide evidence for this reaction pathway. cdnsciencepub.comcdnsciencepub.com

Excited State Dynamics

The photochemical reactivity of this compound is intimately linked to the nature and dynamics of its excited states, particularly its triplet manifold.

Triplet Excited State Characterization (n,π* and π,π* states)

This compound possesses both n,π* and π,π* triplet excited states. Theoretical studies using ab initio quantum chemical methods have characterized these states, finding that the lowest triplet state (T₁) has primarily π,π* character, while a slightly higher energy triplet state (T₂) has n,π* character. researchgate.nettandfonline.com The energy gap between these two states can be significant, influencing the molecule's photoreactivity. researchgate.netnih.gov

The lowest lying triplet state of this compound is generated with a quantum yield close to unity. researchgate.net This triplet state, predominantly π,π* in nature, is associated mainly with the thenoyl group. researchgate.netresearchgate.net

While n,π* triplet states are typically associated with hydrogen abstraction and oxetane formation in carbonyl compounds, the photochemical behavior of this compound suggests that reactivity can also originate from its π,π* triplet state. cdnsciencepub.com The relative energies and character of the n,π* and π,π* states can be influenced by substituents on the thiophene or phenyl rings and by solvent polarity. sci-hub.seresearchgate.net Electron-donating groups and polar solvents tend to stabilize π,π* triplets. sci-hub.se

Despite the lowest triplet state having π,π* character, this compound still undergoes photocycloaddition with olefins to form oxetanes, a reaction often attributed to the n,π* triplet state. cdnsciencepub.com This indicates that the photoreactivity is not solely dictated by the character of the very lowest triplet state but can involve contributions from nearby excited states or complex intersystem crossing and relaxation pathways. researchgate.netnih.govcdnsciencepub.com

The involvement of the T₂ (n,π) state has been proposed in certain photoreactions, such as hydrogen abstraction in some derivatives. nih.gov However, the π,π triplet state has also been shown to participate in electron transfer processes, for example, acting as an electron acceptor when reacting with phenols. nih.gov

The excited state dynamics of this compound are complex, with both n,π* and π,π* triplet states playing roles in its diverse photochemical transformations.

Intersystem Crossing and Quantum Yields

Intersystem crossing (ISC) is a key process in the photochemistry of this compound, leading to the population of its triplet excited state. Studies have shown that the lowest lying triplet state of BT has a π,π* configuration, primarily localized on the thenoyl group. researchgate.net This triplet state is generated with a high quantum yield, reported to be close to unity. researchgate.netacs.orgresearchgate.netresearchgate.net The high efficiency of ISC in this compound derivatives suggests that the change in multiplicity is accompanied by a change in the electronic configuration of the excited state. core.ac.uk

The efficiency of ISC can be influenced by the molecular structure. For instance, combining pyrene and benzoylthiophene units in bichromophoric systems has been explored as a strategy to design photosensitizers with increased ISC quantum yield. researchgate.netresearchgate.net

Intramolecular and Intermolecular Quenching Phenomena

Intramolecular quenching has been studied using bichromophoric compounds containing both the this compound moiety and a quenching group like phenol or indole linked by a spacer. researchgate.netnih.govresearchgate.netacs.org These studies aim to understand the geometrical effects on the quenching efficiency. The rate constants for hydrogen abstraction in these bichromophoric compounds can be higher or lower than in intermolecular processes, depending on the linkage position and the resulting molecular conformation. nih.govresearchgate.netacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to estimate the optimum conformation for hydrogen abstraction and understand the observed regiodifferentiation, which appears consistent with a dependence on orbital overlap between the carbonyl oxygen and the X-H bonds of the quenching group. nih.govresearchgate.netacs.org

Exciplex and Triplex Formation

Exciplexes, which are excited-state complexes, play a role in the photochemical reactions of this compound. Formation of exciplexes between the π,π* triplet excited state of this compound and electron-donating indoles has been the subject of experimental and theoretical studies. core.ac.uk These exciplexes are established intermediates in emission quenching and photoreactions like electron or energy transfer. core.ac.uk

Furthermore, ternary excited complexes, known as triplexes, can also be involved. The pyrene-benzoylthiophene system has been shown to form an exciplex, which can then interact with substrates like 1,3-cyclohexadiene (B119728) or styrene (B11656) to yield a reactive excited triplex. researchgate.netpsu.eduresearchgate.netacs.org This triplex can subsequently react to form [2+2] cycloadducts. psu.eduresearchgate.net

Photoisomerization Studies

While the primary focus of research on this compound's photoreactivity often centers on hydrogen abstraction and cycloaddition, photoisomerization is a general photochemical process that can occur in organic molecules. Thiophene derivatives, in general, can exhibit photosensitivity leading to carbon skeleton rearrangement under irradiation. chemicalbook.com However, specific detailed studies focusing solely on the photoisomerization of this compound itself were not prominently found within the search results, although photoisomerization reactions sensitized by pyrene-benzoylthiophene systems have been reported as model reactions to illustrate the potential of these bichromophores as selective triplet photosensitizers. researchgate.netresearchgate.net

Rearrangement Reactions

Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer. While this compound can participate in reactions that involve rearrangement steps following initial photochemical activation (e.g., fragmentation or secondary reactions of radical pairs), dedicated studies focusing on significant skeletal rearrangements of the this compound core structure were not a primary theme in the provided search results. Rearrangement reactions in organic chemistry encompass a broad class of transformations. wiley-vch.de

Pathways to Thiophene-3-carbonitriles

The synthesis of thiophene-3-carbonitriles can be achieved through various methods, often involving cyclization reactions. Some approaches to functionalized thiophenes and dihydrothiophenes, including those with carbonitrile substituents, have been reported. For example, trans-2-amino-4,5-dihydrothiophene-3-carbonitriles can be prepared via Michael-type addition followed by intramolecular cyclization or through reactions involving α-thiocyanatoacetophenone. acs.orgresearchgate.net While these methods lead to thiophene-3-carbonitrile structures, the provided search results did not detail specific rearrangement pathways starting directly from this compound leading to thiophene-3-carbonitriles.

Influence of Substituent Effects on Reactivity

Substituent effects can significantly influence the chemical and photochemical reactivity of this compound derivatives. Studies on substituted 2-benzoylthiophenes have shown that the nature and position of substituents on either the thienyl or the phenyl moiety can have a marked influence on photoreactivity, including quenching rate constants and the energy of the excited triplet state. researchgate.netnih.govresearchgate.netacs.org For instance, substitution at the thienyl 5-position or the phenyl p-position affects the rate constants for bimolecular quenching by phenol and indole. nih.govresearchgate.netacs.org Electron-withdrawing or electron-donating substituents can alter the electronic properties of the molecule, influencing the energy levels of excited states and the feasibility of various reaction pathways. researchgate.netnih.gov The position of methyl substitution on benzoylthiophenes can also affect the nature of the lowest triplet state (n,π* or π,π*) and consequently influence photochemical reactions like intramolecular hydrogen abstraction and photocycloaddition. cdnsciencepub.comcdnsciencepub.com

The influence of substituents on reactivity is a general principle in organic chemistry, and for this compound, these effects are crucial in understanding and predicting its behavior in various chemical transformations, particularly photochemical ones.

Derivatives and Their Chemical Transformations

Halogenated 2-Benzoylthiophene Derivatives

Halogenation of the this compound core, particularly at the 5-position of the thiophene (B33073) ring, introduces a reactive handle that is crucial for subsequent cross-coupling reactions. This strategy significantly expands the synthetic utility of the parent compound.

2-Bromo-5-benzoylthiophene (B184545) is a key intermediate in the synthesis of more complex molecules. quinoline-thiophene.com Its preparation can be achieved through several efficient methods, with Friedel-Crafts acylation being a prominent route. This reaction typically involves treating 2-bromothiophene (B119243) with benzoyl chloride in the presence of a Lewis acid catalyst, such as stannic chloride or aluminum chloride. chemicalbook.comprepchem.com An alternative approach is the direct electrophilic bromination of this compound using reagents like N-bromosuccinimide (NBS), where the substitution preferentially occurs at the electron-rich 2-position (if the 5-position is occupied) or 5-position.

The primary value of 2-bromo-5-benzoylthiophene lies in its role as a synthon for carbon-carbon bond formation. The bromine atom can be readily substituted through various transition metal-catalyzed cross-coupling reactions. For instance, it is a critical precursor in Sonogashira coupling reactions with terminal alkynes to produce arylalkynyl-substituted derivatives, which have shown significant biological activity. nih.govnih.govnih.gov It can also participate in Suzuki-Miyaura coupling reactions with organoboron compounds to introduce new aryl or heteroaryl groups. researchgate.net This reactivity makes it an indispensable building block for creating a diverse library of this compound analogs.

Table 1: Synthesis Methods for 2-Bromo-5-benzoylthiophene

| Method | Reactants | Catalyst/Reagents | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Bromothiophene, Benzoyl Chloride | Stannic Chloride (SnCl₄) | High (e.g., 89%) | prepchem.com |

| Friedel-Crafts Acylation | 2-Bromothiophene, Benzoyl Chloride | Aluminum Chloride (AlCl₃) | High (e.g., 96%) | chemicalbook.com |

Amino-Substituted this compound Derivatives

The introduction of an amino group onto the thiophene ring, particularly adjacent to the benzoyl group, leads to a class of compounds with significant applications in medicinal chemistry.

2-Amino-3-benzoylthiophenes (2A3BTs) are a well-studied class of compounds, most notably recognized as allosteric enhancers of the adenosine (B11128) A1 receptor (A₁AR). nih.govresearchgate.net The most common and versatile method for their synthesis is the Gewald reaction. acs.orgsciforum.net This one-pot, multi-component reaction typically involves the condensation of a ketone, a benzoylacetonitrile (B15868) derivative, and elemental sulfur in the presence of a base like an amine. acs.org Microwave-assisted Gewald procedures have also been developed to improve reaction times and efficiency. acs.org

The chemical transformations of 2A3BTs are of considerable interest. The amino group can undergo condensation reactions; for example, under certain conditions, 2A3BTs can dimerize through the condensation of the 2-amino group of one molecule with the 3-benzoyl ketone of another. acs.org The scaffold has been extensively modified to explore structure-activity relationships. Variations in substituents on the thiophene ring (at the 4- and 5-positions) and on the benzoyl moiety have a profound effect on their allosteric activity. acs.orgnih.gov For example, introducing electron-withdrawing groups on the benzoyl ring can significantly alter the compound's pharmacological profile. nih.gov These derivatives are crucial tools for studying receptor pharmacology and have potential therapeutic applications. researchgate.netnih.gov

Table 2: Synthesis of 2-Amino-3-benzoylthiophenes via Gewald Reaction

| Reactant 1 | Reactant 2 | Sulfur Source | Base/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Ketone (e.g., Acetophenone) | Benzoylacetonitrile | Elemental Sulfur (S₈) | Amine (e.g., Et₂NH), Microwave | Substituted 2-Amino-3-benzoylthiophene | acs.org |

Arylalkynyl-Substituted this compound Derivatives

Arylalkynyl-substituted 2-benzoylthiophenes are a newer class of derivatives that have demonstrated potent biological activity. These compounds are typically synthesized by introducing an arylalkynyl group at the 5-position of the thiophene ring. The key chemical transformation is a Sonogashira cross-coupling reaction. nih.gov This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. In this context, 2-bromo-5-benzoylthiophene is the standard halide precursor. nih.govnih.gov

Research has shown that 5-arylalkynyl-2-benzoyl thiophene derivatives can act as microtubule-targeting agents. nih.govnih.gov For example, the compound (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene, designated PST-3, was found to bind to the colchicine-binding site of tubulin, disrupting microtubule polymerization. nih.govnih.gov This disruption arrests the cell cycle in the G2/M phase and induces apoptosis in cancer cells. nih.gov Notably, these compounds have shown potent antitumor activity in preclinical models with the potential for reduced neurotoxicity compared to other microtubule inhibitors, a significant advantage in cancer chemotherapy. nih.govnih.gov

Table 3: Example of a Biologically Active Arylalkynyl-Substituted this compound

| Compound Name | Precursor | Key Reaction | Biological Target | Therapeutic Potential | Reference(s) |

|---|

Oxime Derivatives

The ketone of the benzoyl group in this compound is a reactive site for chemical transformation, most commonly through condensation with hydroxylamine (B1172632) to form oxime derivatives. researchgate.netgoogle.com This reaction converts the carbonyl group (C=O) into an oxime group (C=N-OH). The resulting this compound oximes can exist as geometric isomers (syn and anti).

These oxime derivatives are not merely inert products; they exhibit their own biological activities, including anti-platelet aggregating, antibacterial, and anti-inflammatory effects. researchgate.net Furthermore, the oxime functional group itself is a versatile synthon. The N-O bond can undergo fragmentation under various conditions (e.g., photocatalysis or transition metal catalysis) to generate iminyl radicals, which can then participate in a range of C-C bond-forming reactions and cyclizations to create novel N-containing heterocycles. nsf.govmdpi.com The oxime can also be O-alkylated to form oxime ethers, which have also been investigated for their biological properties. researchgate.netgoogle.com

Extended π-Conjugated Systems

The inherent aromaticity and electron-rich nature of the thiophene ring make this compound a suitable building block for constructing larger, extended π-conjugated systems, such as oligomers and polymers. d-nb.info Thiophene-based polymers are of great interest for their potential use as active semiconducting components in organic electronic devices. d-nb.infonih.gov

Monomers containing the this compound unit can be designed and subsequently polymerized to form polymers with tailored electronic and optical properties. nih.gov For example, thiophene-substituted 2-oxazolines have been synthesized and polymerized via cationic ring-opening polymerization to create precursor polymers that can be converted into conductive materials. nih.gov Additionally, this compound units can be incorporated into π-conjugated chromophores, where they are linked via bridges like aryl polyynes. rsc.org These larger molecules often exhibit interesting photophysical and electrochemiluminescence properties, which are dependent on the length of the conjugated system and the number of thiophene units. rsc.org The synthesis of these extended systems often relies on iterative cross-coupling reactions, using halogenated derivatives as key intermediates.

Benzo[b]thieno[2,3-d]thiophene Derivatives

The synthesis of the benzo[b]thieno[2,3-d]thiophene ring system, a significant scaffold for organic semiconductor materials, often involves the construction of a thiophene ring fused to a benzothiophene (B83047) core. While direct cyclization of this compound itself into this specific fused system is not prominently documented, established synthetic routes for these derivatives rely on precursors that are structurally analogous to this compound.

One of the key methods for constructing such fused systems is the Fiesselmann thiophene synthesis. This approach typically involves the reaction of a suitably substituted 2-aroyl-3-chlorobenzothiophene with a source of sulfur and a component with an active methylene (B1212753) group. For instance, the synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes begins with the Friedel–Crafts acylation of various arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chloride to produce 3-chloro-2-(hetero)aroylbenzo[b]thiophenes. These ketones, which are closely related to this compound, are then treated with reagents like methyl thioglycolate in the presence of a base to form the desired benzo[b]thieno[2,3-d]thiophene derivatives. rsc.org

This highlights that while this compound is a fundamental aroylthiophene, the synthesis of the benzo[b]thieno[2,3-d]thiophene core generally requires a precursor already containing a portion of the benzothiophene structure or specific functional groups positioned for cyclization. The transformation of this compound into such a precursor would necessitate initial functionalization of the thiophene ring, for example, by introducing a leaving group and a reactive site that can participate in the annulation of the benzo[b]thiophene moiety.

Bichromophoric Conjugates

Bichromophoric molecules, which contain two distinct light-absorbing units (chromophores) within a single structure, are of significant interest for their unique photophysical properties, including intramolecular energy transfer and enhanced intersystem crossing. This compound can serve as a valuable building block in the design of such systems.

An exemplary case is the development of pyrene-benzoylthiophene bichromophores designed to act as selective triplet photosensitizers. researchgate.net In this research, pyrene (B120774), a well-known fluorescent chromophore, was covalently linked to a benzoylthiophene moiety. The resulting conjugates were synthesized through the condensation of 1-pyrenecarboxylic acid with aminobenzoylthiophene derivatives.

The study revealed that these bichromophoric compounds behave as more efficient triplet photosensitizers compared to the individual chromophores. The combination of the pyrene and benzoylthiophene units in a single molecule leads to an increased intersystem crossing quantum yield. researchgate.net This enhancement is attributed to intramolecular processes between the two connected chromophores. The photophysical behavior involves the initial excitation of one chromophore, followed by energy transfer or interaction with the second, facilitating the transition to the triplet excited state. The potential of this strategy was demonstrated using the photoisomerization of (E)-stilbene to (Z)-stilbene, where the bichromophoric sensitizers showed significantly higher efficiency. researchgate.net

Table 1: Photophysical Properties of Pyrene-Benzoylthiophene Bichromophores

| Compound | Description | Key Finding |

| Py-BT Conjugate 1 | Pyrene linked to benzoylthiophene via an amide bond. | Shows enhanced intersystem crossing compared to individual chromophores. |

| Py-BT Conjugate 2 | Pyrene linked to benzoylthiophene with a different linker. | Acts as a more efficient triplet photosensitizer for stilbene (B7821643) isomerization. researchgate.net |

This work illustrates how this compound can be incorporated into more complex molecular systems to modulate and enhance their photophysical properties, opening avenues for their use in photochemistry and materials science.

Spectroscopic Characterization and Computational Chemistry

Advanced Spectroscopic Techniques

NMR spectroscopy is a fundamental tool for determining the precise molecular structure of 2-Benzoylthiophene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the protons of the benzoyl and thiophene (B33073) rings. rsc.org

The protons of the phenyl group typically appear as a complex multiplet, while the three protons on the thiophene ring show characteristic splitting patterns. Specifically, ¹H NMR analysis in CDCl₃ shows signals at chemical shifts (δ) of approximately 7.88-7.85 (m, 2H), 7.74–7.71 (m, 1H), 7.66–7.64 (m, 1H), 7.60 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), and 7.18–7.15 (m, 1H) ppm. rsc.org The multiplets between 7.88 and 7.50 ppm are attributed to the protons of the benzoyl group, while the signals at 7.74-7.71, 7.66-7.64, and 7.18-7.15 ppm correspond to the protons on the thiophene ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.88-7.85 | m | - | 2H, Phenyl |

| 7.74-7.71 | m | - | 1H, Thienyl |

| 7.66-7.64 | m | - | 1H, Thienyl |

| 7.60 | t | 7.4 | 1H, Phenyl |

| 7.50 | t | 7.6 | 2H, Phenyl |

| 7.18-7.15 | m | - | 1H, Thienyl |

m = multiplet, t = triplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound, recorded in CDCl₃, reveals distinct resonances for the carbonyl carbon, as well as the carbons of the phenyl and thiophene rings. rsc.org

The carbonyl carbon (C=O) is characteristically deshielded and appears at a high chemical shift. The reported ¹³C NMR data shows signals at δ 188.2 (C=O), 143.7, 138.2, 134.8, 134.2, 132.3, 129.2, 128.4, and 128.0 ppm. rsc.org The signal at 188.2 ppm is assigned to the carbonyl carbon. The signals at 143.7, 134.8, and 134.2 ppm correspond to the quaternary and CH carbons of the thiophene ring, while the remaining signals are attributed to the carbons of the phenyl group. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 188.2 | C=O (Carbonyl) |

| 143.7 | C-Thienyl (quaternary) |

| 138.2 | C-Phenyl (quaternary) |

| 134.8 | C-Thienyl |

| 134.2 | C-Thienyl |

| 132.3 | C-Phenyl |

| 129.2 | C-Phenyl |

| 128.4 | C-Phenyl |

Vibrational spectroscopy, including FT-IR and Raman techniques, is employed to identify the functional groups and characterize the vibrational modes of the this compound molecule.

The FT-IR spectrum of this compound is characterized by absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) group, which typically appears in the region of 1700-1660 cm⁻¹. uomustansiriyah.edu.iq

Other significant absorptions include those for the aromatic C-H stretching vibrations, which are expected above 3000 cm⁻¹. iosrjournals.org Vibrations associated with the thiophene ring, such as C-C and C-S stretching, are also observed. For 2-substituted thiophenes, C-C stretching vibrations are typically found in the 1532-1347 cm⁻¹ range. iosrjournals.org The C-S stretching modes for thiophenes can be observed between 839 and 608 cm⁻¹. iosrjournals.org The spectrum can be obtained using techniques such as KBr wafers or Attenuated Total Reflectance (ATR). nih.gov

Table 3: Key FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretching |

| ~1660 | C=O Stretching |

| ~1530-1350 | Thiophene Ring C-C Stretching |

| ~1440 | Phenyl Ring C-C Stretching |

| ~850-640 | C-S Stretching |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is available in spectral databases. nih.gov The spectrum is expected to show strong bands for the aromatic ring vibrations of both the phenyl and thiophene moieties.

Key features in the Raman spectrum include the C-C ring stretching modes of the thiophene ring, which are also observed in the FT-IR spectrum. iosrjournals.org The symmetric stretching vibration of the C=C bonds in the aromatic rings typically gives rise to a strong Raman signal. mdpi.com Due to resonance effects, certain vibrational modes can be significantly enhanced. mdpi.com The presence of overtones and combination bands can also be a feature of the resonance Raman spectrum of thiophene-containing compounds. mdpi.com

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretching |

| ~1660 | C=O Stretching |

| ~1530-1350 | Thiophene Ring C-C Stretching |

| ~1440 | Phenyl Ring C-C Stretching |

| ~1000 | Phenyl Ring Breathing Mode |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. For this compound, the calculated exact mass is 188.02958605 Da. nih.gov

The fragmentation pattern in mass spectrometry reveals the stability of different parts of the molecule. The mass spectrum of this compound is characterized by several key fragments. The most prominent fragmentation pathway is α-cleavage relative to the carbonyl group. The molecular ion peak (M+) is observed at an m/z of 188. chemicalbook.com The base peak in its GC-MS spectrum typically appears at m/z 111, corresponding to the thienoyl cation. Another significant fragment is observed at m/z 105, which corresponds to the benzoyl cation. chemicalbook.com

Table 1: Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈OS |

| Calculated Exact Mass | 188.02958605 Da nih.gov |

| Molecular Ion (M+) m/z | 188 chemicalbook.com |

| Major Fragment Ions (m/z) | 111 (Thienoyl cation), 105 (Benzoyl cation) chemicalbook.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule upon absorption or emission of light.

The UV-Vis spectrum of this compound shows distinct absorption bands that are influenced by the conjugation between the thiophene ring and the benzoyl group. Research on the ultraviolet spectra of thiophene derivatives indicates that this compound exhibits a primary absorption band around 260 nm. A second absorption band is also observed near 280 nm. These absorptions are attributed to π → π* transitions within the conjugated aromatic system.

Table 2: UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λmax | Assigned Transition |

|---|---|---|

| Primary Band | ~260 nm | π → π |

| Secondary Band | ~280 nm | π → π |

The emission properties of this compound are characterized by weak fluorescence and phosphorescence at room temperature. This is primarily due to a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). The photochemical reactivity of benzoylthiophenes is closely linked to the nature of their lowest triplet states, which can be of n,π* or π,π* character depending on factors like substitution and solvent polarity. For the related nonsteroidal anti-inflammatory drug Suprofen, which contains the this compound chromophore, the lowest triplet excited state is identified as having π,π* character. nih.gov

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons, such as radicals or triplet states.

Studies on the photoreduction of this compound (BT) have shown that its triplet excited state can react with hydrogen donors like phenol (B47542) or indole (B1671886). This photoreaction leads to the formation of the this compound ketyl radical (BTH•), a paramagnetic species. While the generation of this radical intermediate has been confirmed through techniques like laser flash photolysis, specific EPR spectral parameters for the BTH• radical, such as g-values and hyperfine coupling constants, are not detailed in the available literature. Such data would provide valuable information on the spin density distribution within the radical.

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopic techniques are crucial for understanding the transient photophysical and photochemical processes that this compound undergoes upon excitation. Methods such as laser flash photolysis and femtosecond transient absorption spectroscopy have been employed to probe the dynamics of its excited states, particularly the formation and decay of its triplet state and subsequent reactions.

Upon photoexcitation, this compound can undergo intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁). This process is highly efficient in many thiophene derivatives. researchgate.netresearchgate.netresearchgate.net Time-resolved studies allow for the direct observation of the transient species involved in these processes. For instance, laser flash photolysis experiments have successfully detected the transient absorption spectra of the this compound ketyl radical (BTH•). This radical is formed following the quenching of the excited triplet state of this compound by a hydrogen donor, such as 3-methylindole (B30407). researchgate.net

Femtosecond transient absorption spectroscopy provides even greater temporal resolution, enabling the monitoring of ultrafast events like structural relaxation on the S₁ potential energy surface and the rate of intersystem crossing. researchgate.net In related phenylthiophene compounds, these studies have shown that structural relaxation can occur within approximately 100 femtoseconds, while intersystem crossing to the triplet manifold happens on a picosecond timescale. researchgate.net The rate of this ISC is influenced by the molecular structure and substitution patterns. researchgate.netrsc.org The presence of the sulfur atom in the thiophene ring is known to enhance spin-orbit coupling, which facilitates the typically spin-forbidden intersystem crossing process, contributing to a high triplet quantum yield in many thiophene-containing molecules. researchgate.net The triplet state of this compound is a key intermediate in photosensitized reactions, and its lifetime and reactivity can be characterized by monitoring its decay kinetics in the presence of various quenching agents. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules like this compound, providing insights that complement experimental findings. DFT calculations are used to model the ground and excited state properties, offering a deeper understanding of the molecule's behavior.

A fundamental step in computational analysis is the geometry optimization of the molecule's ground state. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the minimum energy structure of this compound can be determined. e3s-conferences.orgscispace.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule. For this compound, a key structural feature is the dihedral angle between the phenyl and thiophene rings. The optimized geometry provides the foundation for all subsequent calculations of electronic and spectroscopic properties. mdpi.com

DFT calculations are instrumental in elucidating the electronic structure of this compound. The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is typically localized on the more electron-rich part of the molecule, often the thiophene ring, while the LUMO is centered on the electron-accepting benzoyl group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation properties and chemical reactivity. scispace.comrsc.org A smaller gap generally suggests that the molecule can be more easily excited. For thiophene-based D-π-A (Donor-π-Acceptor) systems, the HOMO-LUMO gap can be tuned by modifying the constituent groups. rsc.org Analysis of the molecular orbitals provides insight into the nature of electronic transitions; for instance, the HOMO-to-LUMO transition often corresponds to an intramolecular charge transfer (ICT) event. researchgate.net

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital. Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to the electronic excitation energy. |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. researchgate.net The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. This mapping provides insights into intermolecular interactions and the molecule's reactivity sites.

Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of photochemical reactions involving this compound. The photoreactivity of aryl ketones is highly dependent on the nature and energy ordering of their lowest triplet excited states. tandfonline.com Theoretical calculations can rationalize the different photochemical behaviors observed. tandfonline.com

For instance, studies on the photoreduction of this compound (BT) in the presence of phenol or indole have utilized Density Functional Theory (DFT) calculations alongside laser flash photolysis experiments to unravel the reaction mechanism. nih.gov These investigations revealed that the reaction with phenol likely proceeds through a hydrogen-bonded exciplex where electron and proton transfer occur in a concerted fashion. nih.gov In contrast, for the reaction with indole, theoretical studies indicated that an initial electron transfer precedes the proton transfer step. nih.gov By characterizing the intermediates and transition states, these computational models provide a detailed picture of the reaction coordinates, explaining the formation of observed products and the efficiency of the reaction pathways. nih.gov Understanding the properties of the triplet states is therefore crucial for predicting and explaining the molecule's photochemical reactivity. tandfonline.com

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, have been employed to conduct high-quality, accurate investigations into the electronic structure of this compound. tandfonline.com These methods are essential for a reliable description of the molecule's low-lying excited states and their energy ordering, which governs its photophysical properties. tandfonline.com Techniques such as the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), have been used to account for electron correlation effects, providing a precise theoretical framework for analyzing the molecule. tandfonline.com

To accurately model the excited states of this compound, methods based on multiconfigurational wave functions are necessary. tandfonline.com The electronic structure of the molecule, particularly in its excited states, cannot be adequately described by a single determinant wave function. Therefore, ab initio studies have utilized multiconfigurational approaches to provide a more robust and accurate description. tandfonline.comtandfonline.com For example, the CASSCF method allows for the inclusion of the most critical electron correlation effects by defining an active space of electrons and orbitals relevant to the electronic transitions being studied. tandfonline.com In a detailed study, a CASSCF wave function based on an active space of eight electrons in eight orbitals was used for geometry optimizations of the excited states. tandfonline.com

Ab initio methods have been used to characterize the lower excited states of this compound. tandfonline.com In one significant study, six singlet and six triplet excited states were computationally identified and analyzed. tandfonline.com The ordering and nature of the two lowest triplet states, T₁(π → π) and T₂(n → π), are particularly important as they are primarily responsible for the molecule's photoreactivity. tandfonline.comtandfonline.com These two states were found to be very close in energy, with the π → π* state being slightly lower. tandfonline.comtandfonline.com The calculations of vertical excitation energies for the singlet states have also been used to assign the energy bands observed in the experimental absorption spectrum of this compound. tandfonline.com

| State | Character | ΔE (eV) | f | μ (Debye) |

|---|---|---|---|---|

| S₁ | n → π | 3.50 | 0.001 | 1.97 |

| S₂ | π → π | 3.94 | 0.015 | 3.62 |

| S₃ | π → π | 4.50 | 0.392 | 2.10 |

| S₄ | n → π | 4.82 | 0.000 | 2.84 |

| S₅ | π → π | 5.02 | 0.329 | 4.75 |

| S₆ | π → π | 5.14 | 0.001 | 3.06 |

| T₁ | π → π | 3.11 | - | 3.12 |

| T₂ | n → π | 3.17 | - | 1.90 |

| T₃ | π → π | 3.54 | - | 3.55 |

| T₄ | π → π | 3.78 | - | 2.01 |

| T₅ | π → π | 3.97 | - | 2.92 |

| T₆ | n → π | 4.09 | - | 2.86 |

Data sourced from González-Luque et al., Molecular Physics, 2003. tandfonline.com

The nature of the electronic transitions and excited states in this compound has been visually characterized using density difference and spin density plots. tandfonline.comtandfonline.com A density difference plot illustrates the redistribution of electron density upon excitation from the ground state to an excited state. This provides a clear picture of which parts of the molecule gain or lose electron density, thereby identifying the character of the transition (e.g., n → π* or π → π). For the S₀→T₁ transition, which is of π → π type, the analysis shows that the transition occurs mainly within the thenoyl part of the molecule. tandfonline.com

Spin density plots are used to visualize the distribution of unpaired electron spin in triplet states. These plots are crucial for understanding the reactivity of the two lowest triplet states, showing how the spin is localized across the molecule, which can rationalize the different photochemical behaviors of these states. tandfonline.comtandfonline.com

Conformational Analysis

Conformational analysis, aided by computational methods, determines the most stable three-dimensional arrangement of a molecule and the energy barriers for interconversion between different conformers. For this compound, geometry optimization is the first step in any detailed computational study. The geometry of the ground state and the two lowest triplet states has been optimized using methods such as Hartree-Fock and CASSCF. tandfonline.com These calculations provide key structural parameters like bond lengths and bond angles for the most stable conformation. This foundational data is critical for understanding the molecule's spectroscopic properties and reactivity. While extensive conformational landscape studies are more common for flexible molecules, the optimized geometry represents the global minimum on the potential energy surface for this relatively rigid structure. rsc.org

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Distance (r) | S1-C2 | 1.760 |

| C2-C7 | 1.483 | |

| C7-O12 | 1.229 | |

| C7-C8 | 1.503 | |

| C2-C3 | 1.385 | |

| C3-C4 | 1.417 | |

| C4-C5 | 1.378 | |

| Bond Angle (θ) | S1-C2-C7 | 121.7 |

| C2-C7-O12 | 120.3 | |

| C2-C7-C8 | 119.5 | |

| O12-C7-C8 | 120.2 | |

| C5-S1-C2 | 92.2 |

Atom numbering corresponds to standard representations. Data sourced from González-Luque et al., Molecular Physics, 2003. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. samipubco.com It provides a localized, "natural Lewis structure" view of the molecule's wavefunction, allowing for the investigation of charge transfer, hyperconjugation, and delocalization of electron density. nih.gov

In the context of thiophene-containing molecules, NBO analysis can quantify donor-acceptor interactions. periodicodimineralogia.it For a molecule like this compound, NBO analysis would be used to:

Investigate intramolecular charge transfer: By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms into the antibonding orbitals of the π-system.

Determine atomic charges and bond character: NBO provides a chemically intuitive picture of the charge distribution and the nature (s-type, p-type character) of the hybrid orbitals forming the chemical bonds. periodicodimineralogia.it

This analysis provides a deeper understanding of the electronic effects that dictate the molecule's structure, stability, and reactivity. nih.govperiodicodimineralogia.it

Applications in Materials Science

Organic Electronics

Organic electronics is a field focused on utilizing organic molecules and polymers to create electronic devices. The ability of organic materials to conduct charge makes them suitable for applications such as transistors, solar cells, and light-emitting diodes. mdpi.com 2-Benzoylthiophene can be incorporated into organic electronic materials, contributing to their functional characteristics. chembk.com

Conductive Polymers

Conductive polymers are organic polymers that exhibit electrical conductivity. These materials are of interest for various applications in electronics and optoelectronics. sigmaaldrich.com While the direct use of this compound as a conductive polymer backbone is not explicitly detailed, thiophene (B33073) derivatives are well-established components in the synthesis of conductive polymers like polythiophene. sigmaaldrich.com The inclusion of the benzoyl group could potentially modify the electronic properties and processability of such polymers. Research on related thiophene-based conductive polymers highlights their potential in organic electronics. rsc.orgchemistryviews.org

Organic Semiconductors

Organic semiconductors are organic materials that possess semiconducting properties, allowing them to transport charge carriers (electrons or holes). They are fundamental components in organic electronic devices. mdpi.com this compound can serve as a building block for synthesizing organic semiconductors. Computational methods, such as Density Functional Theory (DFT) simulations, can be employed to predict the electronic properties of this compound and its derivatives, including HOMO-LUMO gaps and charge distribution, which are crucial for understanding their behavior as semiconductors. These methods help reveal how substituents, such as a bromine atom or the benzoyl group, influence charge transport. Research in the field explores various thiophene-based organic semiconductors for applications in devices like organic field-effect transistors (OFETs). mdpi.comrsc.org

Optoelectronic Devices

Optoelectronic devices convert electrical energy into light or vice versa, utilizing the interaction of light and electronic processes in materials. Organic materials are increasingly used in these devices due to their tunable properties and potential for low-cost fabrication. google.comtaylorfrancis.com this compound can be incorporated into materials designed for optoelectronic applications. quinoline-thiophene.com

Organic Photovoltaics (OPVs)

Organic Photovoltaics (OPVs), also known as organic solar cells, are devices that convert light into electricity using organic semiconductor materials. mdpi.com this compound can be used as an electron-accepting moiety in donor-acceptor copolymers, which are key components in the active layer of OPVs. For instance, it can be paired with donor materials like thieno[3,4-b]thiophene (B1596311) derivatives. Research in OPVs focuses on developing new organic materials and device structures to improve power conversion efficiency (PCE). mdpi.comrsc.org

Electroluminescent Materials (OLEDs)

Electroluminescent materials emit light when an electric current passes through them. These materials are used in Organic Light-Emitting Diodes (OLEDs), which are employed in displays and lighting applications. google.com this compound can be incorporated into OLED emitters, for example, through reactions like Buchwald-Hartwig amination, to tune the emission wavelengths. Research involves synthesizing and characterizing organic compounds for use as emitter or host materials in OLEDs, investigating their electroluminescent properties and device performance. ossila.comresearchgate.netnih.gov

Photochromic Systems

Photochromism is the reversible transformation of a chemical species between two forms with distinct absorption spectra, induced by electromagnetic radiation. mpg.de This property is utilized in applications such as switchable lenses and data storage. Some benzoylthiophenes have received attention as components in photochromic systems due to their photochemical reactivity. cdnsciencepub.com The ability of certain ketones, including related benzoylthiophenes, to undergo intramolecular hydrogen abstraction and subsequent reactions upon irradiation has been explored in the context of photochromic behavior. cdnsciencepub.com The change in the absorption spectrum of the photoenol form compared to the ketone makes this reaction relevant for photochromic applications. cdnsciencepub.com Diarylethenes incorporating thiophene rings are a class of compounds known for their photochromic properties. mpg.deresearchgate.net

Nonlinear Optical Materials